![molecular formula C11H12N2O B5378256 4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B5378256.png)
4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one, also known as DMCM, is a benzodiazepine derivative that has been widely used in scientific research. It is a potent and selective antagonist of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the brain. DMCM has been used in a variety of studies to investigate the role of the GABAA receptor in various physiological and pathological processes.
Wirkmechanismus
4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one acts as a competitive antagonist of the GABAA receptor. It binds to the receptor at the same site as the endogenous ligand, GABA, and prevents GABA from binding. This results in a decrease in GABAergic inhibition, which can lead to an increase in neuronal excitability.
Biochemical and Physiological Effects:
4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is a region of the brain that is involved in reward and motivation. 4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has also been shown to increase the release of glutamate in the hippocampus, which is a region of the brain that is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one in lab experiments is its potency and selectivity as a GABAA receptor antagonist. This makes it a valuable tool for investigating the role of the GABAA receptor in various physiological and pathological processes. However, one limitation of using 4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is its potential for off-target effects. It is important to use appropriate controls and to interpret results carefully to ensure that any observed effects are due to the specific action of 4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one on the GABAA receptor.
Zukünftige Richtungen
There are several future directions for research involving 4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one. One area of interest is the role of the GABAA receptor in addiction and substance abuse. 4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has been shown to increase dopamine release in the striatum, which is a region of the brain that is involved in reward and motivation. This suggests that the GABAA receptor may be involved in addiction-related processes. Another area of interest is the development of novel GABAA receptor antagonists that have improved selectivity and potency compared to 4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one. These compounds could be valuable tools for investigating the role of the GABAA receptor in various physiological and pathological processes. Finally, there is interest in developing compounds that target specific subtypes of the GABAA receptor, which could have therapeutic potential for a variety of neurological disorders.
Synthesemethoden
4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one can be synthesized by reacting 2-amino-5-methylbenzoic acid with acetic anhydride and then with methylamine. The resulting product is then treated with phosphorus oxychloride to yield 4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one.
Wissenschaftliche Forschungsanwendungen
4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has been used extensively in scientific research to investigate the role of the GABAA receptor in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the GABAA receptor, which makes it a valuable tool for studying the function of this receptor in the brain. 4,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has been used to investigate the role of the GABAA receptor in anxiety, depression, epilepsy, and other neurological disorders.
Eigenschaften
IUPAC Name |
4,8-dimethyl-1,3-dihydro-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-9-10(5-7)13-11(14)6-8(2)12-9/h3-5H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEJNOPIINEZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C)NC(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.